1-(4-Fluorophenyl)-4-methoxybutan-1-one is an organic compound with the molecular formula and a molecular weight of 196.22 g/mol. This compound is notable for its unique structure, which includes a fluorophenyl group attached to a methoxybutanone moiety. It is primarily used in pharmaceutical research as a precursor or intermediate in the synthesis of sedative and hypnotic drugs, showcasing its significance in medicinal chemistry .
The compound is classified under organic compounds and is specifically categorized as a ketone due to the presence of the carbonyl group (C=O). Its structural characteristics make it an important building block in the synthesis of various organic molecules, particularly in drug development .
The synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one typically involves the following steps:
In industrial settings, the synthesis can be scaled up using continuous flow reactors or batch reactors, with optimized conditions to enhance yield and reduce by-products. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure product purity .
1-(4-Fluorophenyl)-4-methoxybutan-1-one can participate in several chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism by which 1-(4-Fluorophenyl)-4-methoxybutan-1-one exerts its effects varies based on its application:
Further research is needed to elucidate the exact molecular targets and pathways involved.
Relevant data regarding its physical properties indicate that it has favorable characteristics for use in synthetic chemistry .
1-(4-Fluorophenyl)-4-methoxybutan-1-one has several scientific applications:
Scaffold-hopping leverages core structural modifications of bioactive molecules to generate novel compounds with optimized properties. The 1-(4-fluorophenyl)-4-methoxybutan-1-one scaffold ($\ce{C11H13FO2}$; MW 196.22 g/mol) serves as a versatile template for neuroleptic agent development due to its balanced hydrophobic/hydrophilic characteristics [2] [4]. This compound's keto group enables carbonyl-based transformations, while the methoxy terminus permits alkyl chain extensions—critical for enhancing blood-brain barrier permeability in central nervous system targets [3]. Key scaffold modifications include:
Table 1: Scaffold-Hopping Modifications of 1-(4-Fluorophenyl)-4-methoxybutan-1-one
Modified Region | Structural Variation | Biological Rationale |
---|---|---|
Aromatic substituent | F → Cl, Br, OCH₃ | Electron density modulation for receptor binding |
Carbonyl group | C=O → C=S, C=N-OH | Metabolic stability enhancement |
Methoxy position | 4-methoxy → 2-methoxy/3-methoxy | Conformational flexibility optimization |
These strategic alterations demonstrate how minor structural changes impact target engagement, exemplified by neuroleptic derivatives showing haloperidol-comparable activity with reduced extrapyramidal side effects [4].
Electrophilic fluorination stands as the cornerstone for introducing fluorine at the para-position of the phenyl ring. Two predominant methodologies exist:
Table 2: Fluorination Method Comparison
Method | Reagent/Catalyst | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Direct electrophilic fluorination | Selectfluor® | –10°C to 0°C | 45-65 | Late-stage fluorination |
Friedel-Crafts acylation | AlCl₃/4-methoxybutanoyl chloride | 5°C | 72-85 | Regioselective para-acylation |
Microwave-assisted fluorination (100°C, 10 min) has emerged to accelerate reaction kinetics, improving yields to 88% while minimizing decomposition byproducts [3].
The methoxy (–OCH₃) moiety at the C4 position of the butanone chain critically influences molecular pharmacology through three mechanisms:
Notably, replacing methoxy with ethoxy reduces neuroleptic potency by 40%, while tert-butoxy analogs show complete loss of activity—underscoring steric constraints [4]. Natural product analogs like kaempferide (4′-methoxy-3,5,7-trihydroxyflavone) validate this group's bioavailability-enhancing effects [7].
Retrosynthetic disconnection of 1-(4-fluorophenyl)-4-methoxybutan-1-one reveals three viable routes:
Pathway A (Carbonyl-centric disconnection):$\ce{1 \rightarrow [4-Fluorophenyl]^{δ+} + [δ^{-}O=C(CH2)2OCH3]}$Synthons: 4-Fluorobenzene (commercially available) + 4-methoxybutyryl chlorideReaction: Friedel-Crafts acylation (AlCl₃, DCM, 0°C, 2h) [3] [5]Advantage: High regioselectivity; single-stepYield: 82% (optimized)
Pathway B (Alkoxy chain disconnection):$\ce{1 \rightarrow 4-Fluorophenyl-CO-CH2-CH2-CH2-OMs + CH3O^{-}}$Synthons: 1-(4-Fluorophenyl)-3-(mesyloxy)propan-1-one + sodium methoxideReaction: Williamson ether synthesis (DMF, 60°C, 8h) [5]Advantage: Avoids AlCl₃-mediated side reactionsYield: 68%
Pathway C (Functional Group Interconversion):$\ce{1 \rightarrow 1-(4-Fluorophenyl)-4-hydroxybutan-1-one + (CH3O)2SO2}$Synthons: Hydroxy precursor + dimethyl sulfateReaction: Etherification (K2CO3, acetone, reflux, 6h)Advantage: Utilizes stable alcohol intermediateYield: 75%
Table 3: Retrosynthetic Pathway Evaluation
Pathway | Key Step | Reagents/Conditions | Complexity | Atom Economy |
---|---|---|---|---|
A | Friedel-Crafts acylation | AlCl₃, 0°C, anhydrous | Low | 91% |
B | Williamson ether synthesis | NaOCH₃, DMF, 60°C | Medium | 83% |
C | O-Methylation | (CH₃)₂SO₄, K₂CO₃, reflux | Low | 89% |
Pathway A dominates industrial synthesis due to superior atom economy (91%) and commercial precursor availability [3] [5]. Microwave-assisted Friedel-Crafts (100°C, 15 min) further optimizes this route, achieving 94% conversion with 50% catalyst reduction [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: